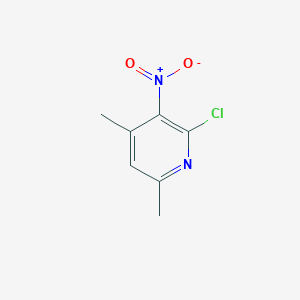

2-Chloro-4,6-dimethyl-3-nitropyridine

概要

説明

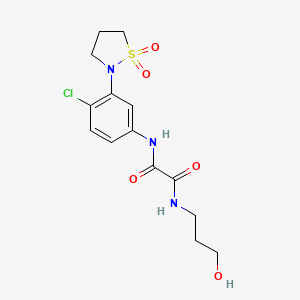

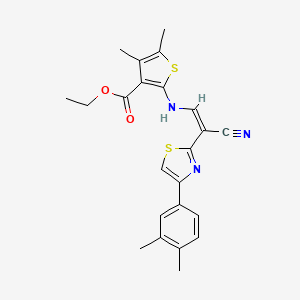

2-Chloro-4,6-dimethyl-3-nitropyridine is a nitropyridine derivative with a chlorine atom and two methyl groups attached to the pyridine ring . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 2,6-dimethyl-4-pyrone as a raw material. This undergoes an ammonolysis aromatization reaction with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product. This is then chlorinated and deprotected in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine. Finally, nitration of the 4-chloro-2,6-dimethylpyridine with a dehydrating agent/nitric acid yields 4-chloro-2,6-dimethyl-3-nitropyridine .Molecular Structure Analysis

The molecular formula of this compound is C7H7ClN2O2 . Its average mass is 186.596 Da and its monoisotopic mass is 186.019608 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 270.3±35.0 °C at 760 mmHg, and a flash point of 117.3±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用

Electron Spin Resonance Spectra Studies

2-Chloro-4,6-dimethyl-3-nitropyridine and its derivatives have been studied for their electron spin resonance spectra. Cottrell and Rieger (1967) examined the hyperfine splitting constants and molecular orbital calculations of various nitropyridine and nitropyrimidine anion radicals, including 2-chloro variants, in dimethyl-sulphoxide solutions. They observed ionization of chloride from 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine, leading to the formation of 3-nitropyridine anions (Cottrell & Rieger, 1967).

Crystal Structure Analysis

The X-ray crystal structure of substituted pyridine derivatives, including 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, reveals key structural details. Hanuza et al. (1997) studied the crystal packing of these compounds, highlighting medium strong hydrogen bonds and intermolecular contacts in their crystal structures. This research helps in understanding the structural characteristics of similar compounds (Hanuza et al., 1997).

Synthesis and Complexation Studies

Long et al. (1993) explored the synthesis and properties of ligands related to this compound. They focused on the creation of bipyridyl ligands for potential use in medicinal chemistry, such as in the context of antitumor drugs. This research contributes to our understanding of how these compounds can be used in drug development and their potential interactions with metal ions (Long et al., 1993).

Kinetic Studies in Chemical Reactions

El-Bardan et al. (2002) investigated the kinetics of reactions involving substituted anilines and 2-chloro-5-nitropyridine. Their research provides insights into the reaction mechanisms and energy barriers in chemical processes involving these compounds. This knowledge is crucial for designing and optimizing chemical reactions in various industrial and research applications (El-Bardan et al., 2002).

Vibrational and Structural Studies

Studies on the vibrational properties and crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide provide comparative insights with chloro- and bromo-derivatives. This research, conducted by Ban-Oganowska et al. (2001), helps in understanding the molecular conformation and intermolecular interactions of these compounds, which is essential for their application in materials science and other fields (Ban-Oganowska et al., 2001).

Safety and Hazards

2-Chloro-4,6-dimethyl-3-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is commonly used as an organic synthesis intermediate and reagent .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents like ethanol, dimethylformamide, and chloroform, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-dimethyl-3-nitropyridine. For instance, its solubility suggests that it might be more effective in organic environments and less so in aqueous ones . Furthermore, it should be stored away from heat and ignition sources, indicating that high temperatures or the presence of flames could affect its stability .

特性

IUPAC Name |

2-chloro-4,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEYMNVLIWPZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89793-09-9 | |

| Record name | 2-chloro-4,6-dimethyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)

![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)

![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)

![Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2972823.png)

![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)